

Temsavir's Target Binding Site on HIV-1 gp120: A Technical Guide

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Compound of Interest

Compound Name: HIV-1 inhibitor-31

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This technical guide provides an in-depth analysis of the binding interaction between the HIV-1 attachment inhibitor, Temsavir (BMS-626529), and its target, the viral envelope glycoprotein gp120. Temsavir, the active form of the prodrug Fostemsavir, represents a critical therapeutic option for treatment-experienced individuals with multidrug-resistant HIV-1. Its unique mechanism of action, centered on the allosteric inhibition of viral entry, offers a valuable tool in the ongoing effort to combat HIV/AIDS.

Mechanism of Action and Binding Site Anatomy

Temsavir is a first-in-class HIV-1 attachment inhibitor that prevents the virus from binding to the CD4 receptor on host T-cells, the initial step in the viral lifecycle.^[1] It achieves this by binding to a highly conserved, induced pocket on the gp120 subunit of the viral envelope spike.^{[2][3]} This binding site is located deep within the gp120 molecule, beneath the β 20- β 21 loop and adjacent to the Phe43 cavity, a critical region for CD4 interaction.^{[4][5]}

Upon binding, Temsavir stabilizes the Env trimer in a "closed," pre-fusion conformation.^{[4][6]} This allosteric modulation prevents the conformational changes in gp120 that are necessary for the exposure of the CD4 binding site and subsequent interaction with the CD4 receptor.^{[4][6]} By locking the Env trimer in this closed state, Temsavir effectively blocks the first step of viral entry.^[6]

Structural studies, including X-ray crystallography, have been pivotal in elucidating the precise interactions between Temsavir and gp120. The co-crystal structure of the HIV-1 Env trimer in complex with Temsavir (PDB ID: 5U7O) reveals that the inhibitor occupies a pocket that is largely shielded from solvent.^{[2][3][7]} Key residues within this pocket that are crucial for Temsavir binding and are often associated with resistance when mutated include S375, M426, M434, and M475.^{[6][8]}

Quantitative Binding and Activity Data

The interaction between Temsavir and gp120 has been quantified through various biophysical and virological assays. The following tables summarize key data on Temsavir's binding affinity for wild-type and mutant gp120, as well as its inhibitory activity against corresponding pseudoviruses.

Table 1: Temsavir Binding Kinetics and Affinity for Wild-Type and Polymorphic gp120^{[9][10]}

gp120 Variant	On-rate (ka) (1/Ms)	Off-rate (kd) (1/s)	Affinity (KD) (nM)	Fold-Change in KD (vs. WT)
Wild-Type (JR-FL)	1.2×10^5	1.1×10^{-3}	9.2	1.0
S375H	4.8×10^4	1.5×10^{-3}	31.3	3.4
S375I	1.1×10^4	2.1×10^{-3}	191	20.8
S375M	2.9×10^4	1.3×10^{-3}	44.8	4.9
S375N	7.1×10^4	1.2×10^{-3}	16.9	1.8
M426L	1.7×10^3	1.2×10^{-3}	706	76.7
M434I	1.8×10^5	1.2×10^{-3}	6.7	0.7
M475I	2.3×10^3	1.6×10^{-3}	696	75.7
S375H + M475I	2.1×10^3	1.4×10^{-3}	667	72.5

Data obtained using Grating-Coupled Interferometry (GCI).

Table 2: Temsavir Antiviral Activity against Pseudoviruses with gp120 Polymorphisms^{[9][10]}

Pseudovirus Variant	Temsavir IC50 (nM)	Fold-Change in IC50 (vs. WT)
Wild-Type (JR-FL)	0.2	1.0
S375H	18.2	91
S375I	2500	12500
S375M	10.8	54
S375N	0.8	4
M426L	1000	5000
M434I	1.0	5
M475I	1500	7500
S375H + M475I	>5000	>25000

IC50 values were determined using a pseudovirus neutralization assay.

Experimental Protocols

Pseudovirus-Based HIV-1 Neutralization Assay

This assay is a cornerstone for evaluating the antiviral activity of inhibitors like Temsavir. It utilizes replication-incompetent viruses that express the HIV-1 Env protein on their surface and contain a reporter gene (e.g., luciferase) in their genome.

Detailed Methodology:[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Pseudovirus Production:
 - Co-transfect HEK293T cells with an Env-expressing plasmid (containing the gp160 gene of interest) and an Env-deficient HIV-1 backbone plasmid that carries a reporter gene such as luciferase.
 - Use a suitable transfection reagent (e.g., FuGENE 6 or PEI).
 - Incubate the cells for 48-72 hours post-transfection.

- Harvest the virus-containing supernatant, clarify by centrifugation to remove cell debris, and filter through a 0.45- μ m filter.
- Titer the pseudovirus stock by infecting target cells (e.g., TZM-bl) with serial dilutions of the virus and measuring reporter gene expression (luminescence) to determine the 50% tissue culture infectious dose (TCID₅₀).
- Neutralization Assay:
 - Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-inducible luciferase reporter gene) in 96-well plates.
 - Prepare serial dilutions of Temsavir in culture medium.
 - Pre-incubate the diluted Temsavir with a standardized amount of pseudovirus (typically 200 TCID₅₀) for 1 hour at 37°C.
 - Add the Temsavir-virus mixture to the TZM-bl cells.
 - Incubate for 48 hours at 37°C.
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Calculate the 50% inhibitory concentration (IC₅₀) by determining the Temsavir concentration that results in a 50% reduction in luciferase activity compared to virus-only controls.

Grating-Coupled Interferometry (GCI) for Binding Kinetics

GCI is a label-free optical biosensor technique used to measure the real-time binding kinetics and affinity of molecules.^{[9][13][14][15][16][17]}

Detailed Methodology:^{[9][18]}

- Instrument and Chip Preparation:
 - Utilize a GCI system such as the Creoptix® WAVE Delta.

- Prepare a sensor chip (e.g., a WAVEchip) suitable for protein immobilization.
- Ligand Immobilization:
 - Immobilize purified, 6xHis-tagged gp120 proteins (wild-type or mutants) onto the sensor chip surface via amine coupling.
- Analyte Interaction:
 - Inject a series of concentrations of Temsavir (analyte) over the immobilized gp120 surface.
 - Monitor the change in the refractive index in real-time as Temsavir binds to and dissociates from gp120.
- Data Analysis:
 - Analyze the resulting sensorgrams to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_D = k_d/k_a$).
 - A 1:1 binding model is typically used for fitting the data.

X-ray Crystallography of the Temsavir-gp120 Complex

X-ray crystallography provides high-resolution structural information about the binding of Temsavir to gp120.

General Methodology:[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[19\]](#)

- Protein Expression and Purification: Express and purify a soluble, stable form of the HIV-1 Env trimer (e.g., BG505 SOSIP.664) and the Fab fragments of stabilizing antibodies (e.g., PGT122 and 35O22).
- Complex Formation: Incubate the purified Env trimer with the stabilizing Fabs and a molar excess of Temsavir.
- Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods by mixing the complex with various precipitants.

- **Data Collection:** Expose the resulting crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.
- **Structure Determination and Refinement:** Process the diffraction data to determine the electron density map and build and refine the atomic model of the Temsavir-gp120-antibody complex. The structure of Temsavir in complex with the HIV-1 Env trimer has been solved and is available in the Protein Data Bank (PDB ID: 5U7O).[\[2\]](#)[\[3\]](#)

Cryo-Electron Microscopy (Cryo-EM) of the Env-Temsavir Complex

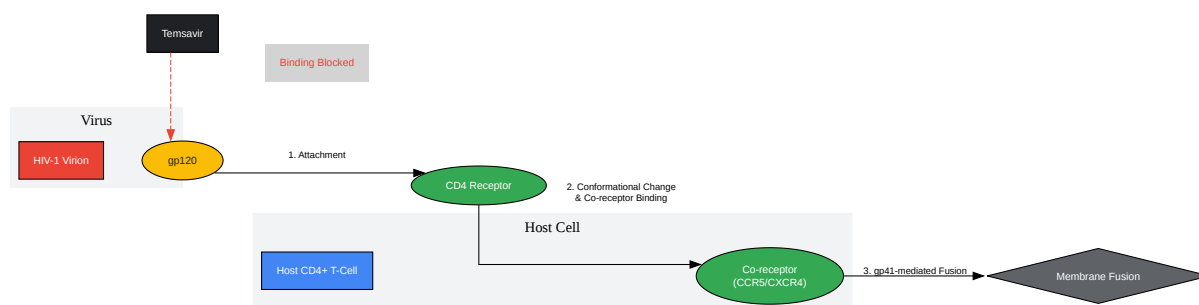
Cryo-EM is used to visualize the structure of the Env trimer in a near-native state.

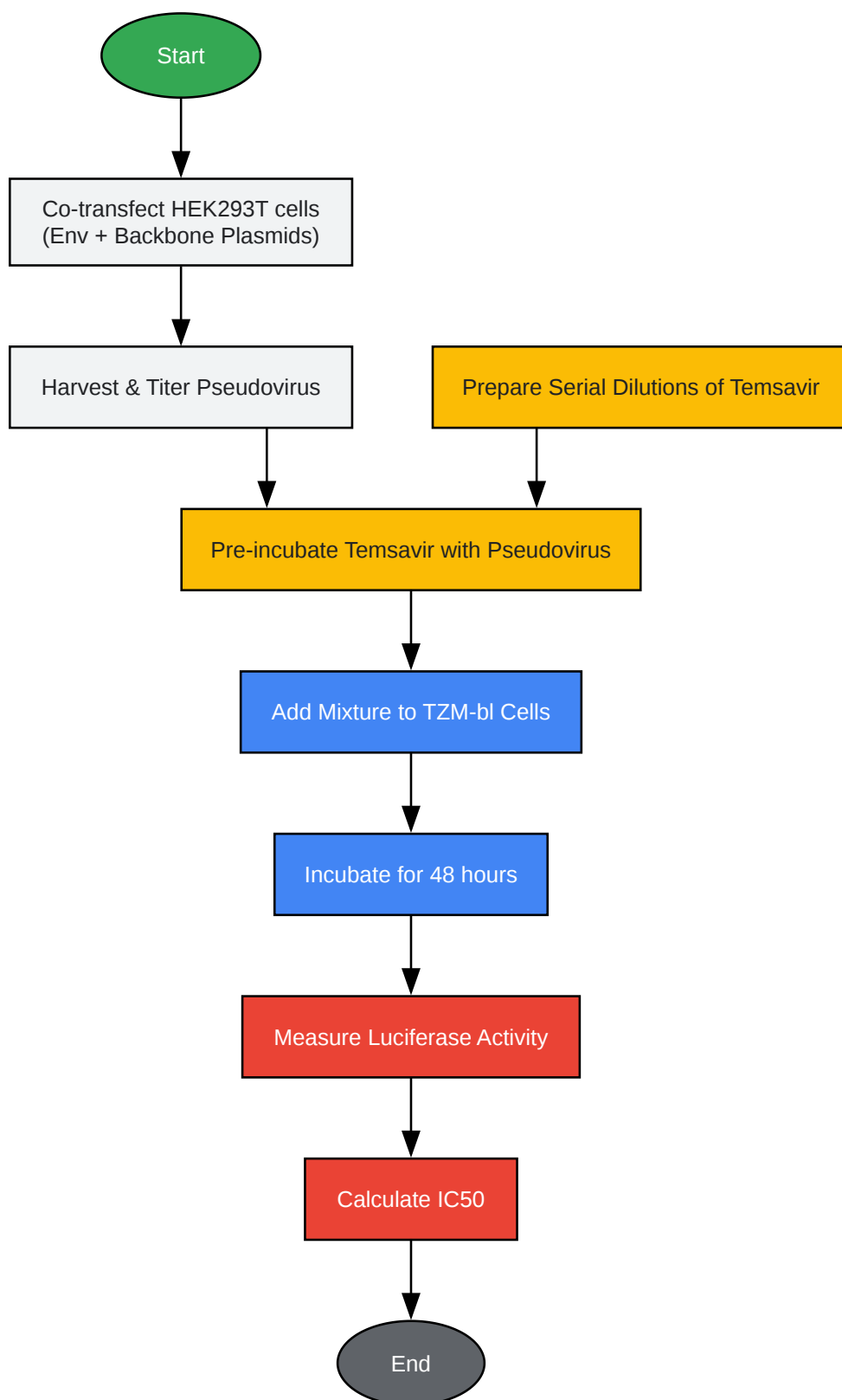
General Methodology:[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

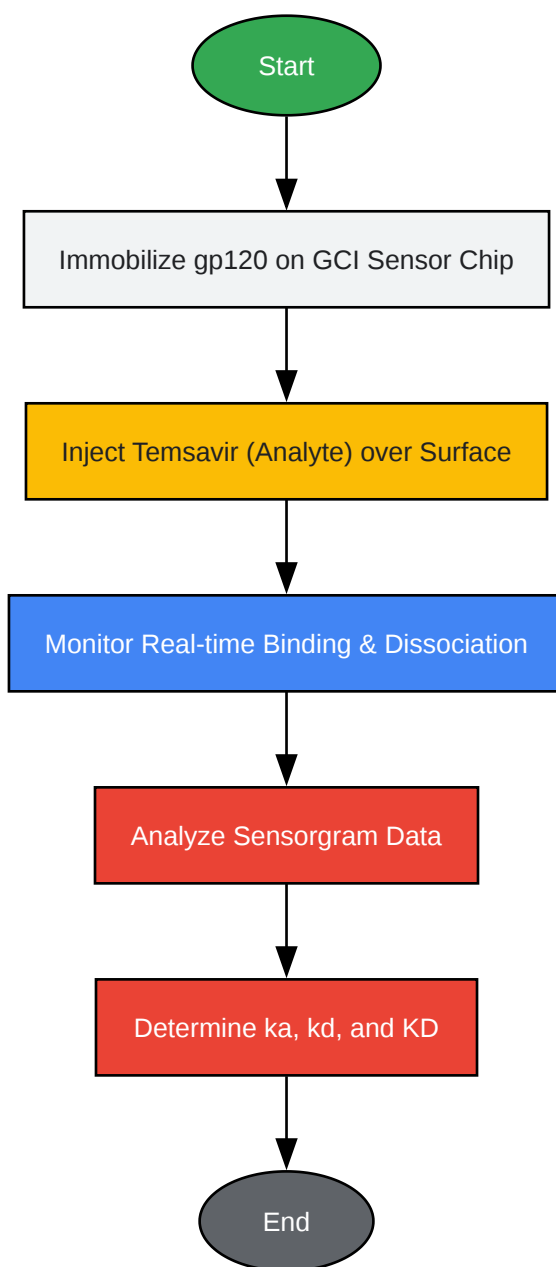
- **Sample Preparation:** Prepare a complex of the Env trimer with Temsavir and any stabilizing antibodies.
- **Vitrification:** Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.
- **Data Acquisition:** Image the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
- **Image Processing and 3D Reconstruction:** Use specialized software to pick individual particle images, align them, and reconstruct a three-dimensional density map of the complex.
- **Model Building:** Fit atomic models of the individual components into the cryo-EM density map.

Visualizations

The following diagrams illustrate the mechanism of HIV-1 entry and the experimental workflows described above.







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